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Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethoxy)benzene

Cat. No.: B093271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Bis(2-hydroxyethoxy)benzene (CAS No. 102-40-9), a significant intermediate in polymer

science and other chemical syntheses. The following sections detail its Fourier-Transform

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a

foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview
1,3-Bis(2-hydroxyethoxy)benzene, also known as resorcinol bis(2-hydroxyethyl) ether,

possesses a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . Its

structure, featuring a central benzene ring with two hydroxyethoxy side chains, gives rise to a

characteristic spectroscopic signature. The presence of hydroxyl (-OH), ether (C-O-C), and

aromatic (C=C, C-H) functional groups are readily identifiable through FTIR and NMR

spectroscopy.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and ¹³C

NMR analyses of 1,3-Bis(2-hydroxyethoxy)benzene.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of 1,3-Bis(2-hydroxyethoxy)benzene is characterized by the vibrational

frequencies of its constituent functional groups. The table below presents the main absorption

bands.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl groups)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

~1600, ~1480 Medium-Strong
Aromatic C=C skeletal

vibrations

~1250 Strong Aryl-O stretch (asymmetric)

~1050 Strong
C-O stretch (aliphatic ether

and alcohol)

Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the

hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.16 Triplet 1H
Aromatic H (Position

5)

6.51 Doublet of doublets 2H
Aromatic H (Positions

4, 6)

6.49 Triplet 1H
Aromatic H (Position

2)

4.86 Singlet 2H Hydroxyl (-OH)

3.96 Triplet 4H -O-CH₂-

3.71 Triplet 4H -CH₂-OH

Note: The assignments are based on typical chemical shifts and splitting patterns. Actual

spectra may show slight variations.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the

molecule.

Chemical Shift (ppm) Assignment

~160 Aromatic C-O (Positions 1, 3)

~130 Aromatic C-H (Position 5)

~107 Aromatic C-H (Positions 4, 6)

~102 Aromatic C-H (Position 2)

~70 -O-CH₂-

~61 -CH₂-OH
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of solid 1,3-Bis(2-hydroxyethoxy)benzene is finely

ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.

Data Acquisition:

Mode: Transmittance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the empty sample compartment is collected prior to

sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1,3-Bis(2-hydroxyethoxy)benzene is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5

mm broadband probe.

¹H NMR Data Acquisition:

Pulse Program: zg30
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Number of Scans: 16

Acquisition Time: ~4 seconds

Relaxation Delay: 1 second

Spectral Width: 20 ppm

¹³C NMR Data Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and protocols for the characterization of 1,3-
Bis(2-hydroxyethoxy)benzene, serving as a valuable resource for researchers and

professionals in the field. The provided data facilitates the confirmation of molecular structure

and purity, which is critical in research, development, and quality assurance applications.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Bis(2-
hydroxyethoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093271#spectroscopic-data-ftir-nmr-for-1-3-bis-2-
hydroxyethoxy-benzene]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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